molecular formula C17H12BrNO2S B4656194 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B4656194
M. Wt: 374.3 g/mol
InChI Key: QOPFDWRPIGYQPB-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as BBMT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BBMT belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been found to activate the AMPK pathway, which plays a role in energy metabolism and glucose homeostasis. In addition, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects, depending on the disease model and cell type. In cancer cells, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been found to reduce the expression of matrix metalloproteinases, which are involved in cancer invasion and metastasis. In addition, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to reduce oxidative stress and inflammation by regulating the expression of antioxidant enzymes and cytokines.

Advantages and Limitations for Lab Experiments

5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione can be easily synthesized in large quantities and stored for long periods without significant degradation. 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been found to have low toxicity in various cell lines and animal models, indicating its potential safety for clinical use. However, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments, such as its poor solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione research, including its optimization as a therapeutic agent, its combination with other drugs, and its clinical translation. 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione can be further optimized by modifying its chemical structure to improve its potency, selectivity, and pharmacokinetics. 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione can also be combined with other drugs to enhance its therapeutic effects and reduce drug resistance. In addition, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione can be evaluated in preclinical and clinical trials to determine its safety and efficacy in humans.

Scientific Research Applications

5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been found to have anti-inflammatory effects by suppressing the production of inflammatory cytokines and reducing oxidative stress. In addition, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied for its anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2S/c1-11-4-2-7-14(8-11)19-16(20)15(22-17(19)21)10-12-5-3-6-13(18)9-12/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPFDWRPIGYQPB-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
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5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
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5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
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5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

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